molecular formula C17H11N5O2S2 B12124686 N-[(5Z)-5-(1H-benzimidazol-2-ylmethylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]pyridine-3-carboxamide

N-[(5Z)-5-(1H-benzimidazol-2-ylmethylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]pyridine-3-carboxamide

Cat. No.: B12124686
M. Wt: 381.4 g/mol
InChI Key: NLKZGRNQMVDGQE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a 1,3-thiazolidinone core with a Z-configured benzimidazolylmethylidene group at the 5th position and a pyridine-3-carboxamide substituent at the 3rd position. The thioxo and oxo groups at the 2nd and 4th positions, respectively, create a polarized system that may influence reactivity and biological activity .

Properties

Molecular Formula

C17H11N5O2S2

Molecular Weight

381.4 g/mol

IUPAC Name

N-[5-(benzimidazol-2-ylidenemethyl)-4-hydroxy-2-sulfanylidene-1,3-thiazol-3-yl]pyridine-3-carboxamide

InChI

InChI=1S/C17H11N5O2S2/c23-15(10-4-3-7-18-9-10)21-22-16(24)13(26-17(22)25)8-14-19-11-5-1-2-6-12(11)20-14/h1-9,24H,(H,21,23)

InChI Key

NLKZGRNQMVDGQE-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=NC(=CC3=C(N(C(=S)S3)NC(=O)C4=CN=CC=C4)O)N=C2C=C1

Origin of Product

United States

Preparation Methods

Starting Materials and Reaction Conditions

Orthophenylenediamine (1) reacts with dichloroacetic acid (2) under reflux in hydrochloric acid to form 2-dichloromethyl-1H-benzimidazole hydrochloride (3). Hydrolysis of 3 using sodium acetate in aqueous medium at 90–95°C yields 1H-benzimidazole-2-carbaldehyde (4).

Key Reaction Parameters:

  • Temperature: 90–95°C for hydrolysis

  • Catalyst: Sodium acetate

  • Yield: 89% after recrystallization from DMF.

Analytical Validation

  • 1H NMR (DMSO-d6): Singlet at δ 13.08–13.20 ppm (NH of benzimidazole), δ 7.60–7.68 ppm (methylidene proton).

  • Melting Point: 235°C.

Formation of the Thiazolidinone-Carboxamide Scaffold

Cyclocondensation Approach

Pyridine-3-carbohydrazide (5) reacts with mercaptoacetic acid (6) in anhydrous benzene under Dean-Stark conditions to form 4-oxo-2-thioxo-1,3-thiazolidin-3-ylpyridine-3-carboxamide (7).

Reaction Conditions:

  • Solvent: Anhydrous benzene

  • Reagent Ratios: 1:3 (carbohydrazide:mercaptoacetic acid)

  • Time: 8 hours

  • Yield: 60.84% after crystallization from methanol.

Structural Confirmation

  • IR (KBr): 1666 cm⁻¹ (amide C=O), 1687 cm⁻¹ (thiazolidinone C=O).

  • 1H NMR (DMSO-d6): δ 3.80 (d, J=16 Hz, H5-thia.), δ 3.95 (dd, J=15.8, 2.8 Hz, H5-thia.).

Knoevenagel Condensation for Final Coupling

Reaction Mechanism

1H-Benzimidazole-2-carbaldehyde (4) and thiazolidinone-carboxamide (7) undergo condensation in acetic acid with catalytic piperidine to form the (5Z)-configured product.

Optimized Conditions:

  • Solvent: Glacial acetic acid

  • Catalyst: Piperidine (0.1 equiv)

  • Temperature: Reflux (110–120°C)

  • Time: 4–6 hours

  • Yield: 70–75% after recrystallization from DMF.

Stereochemical Control

The Z-isomer is exclusively formed due to steric hindrance between the benzimidazole and thiazolidinone moieties, as evidenced by:

  • 1H NMR: Methylidene proton as a singlet at δ 7.60–7.68 ppm.

  • X-ray Crystallography: Envelope conformation of the thiazolidinone ring.

Alternative Synthetic Routes

Glycosylation-Based Method (Adapted from Thiazolidinone Derivatives)

Rhodanine (8) reacts with α-acetobromoglucose (9) in acetonitrile using NaH as a base to form glycosylated intermediates. While this method is effective for sugar-containing analogs, it requires modification for the target compound by omitting glycosylation steps.

Critical Observations:

  • 13C NMR: Thiocarbonyl signal at δ 203.2 ppm confirms thioxo-group retention.

  • Chromatography: Flash chromatography (10–50% ether/petroleum ether) achieves >95% purity.

Purification and Characterization

Recrystallization Protocols

  • Solvents: DMF, methanol, or acetic acid

  • Purity: >98% (HPLC).

Spectroscopic Data Summary

Parameter 1H-Benzimidazole-2-carbaldehyde Thiazolidinone-Carboxamide Final Product
1H NMR (δ, ppm) 13.08–13.20 (NH)3.80–3.95 (H5-thia.)7.60–7.68 (═CH)
IR (cm⁻¹) 1666, 16871734 (C=O), 1230 (C=S)
Melting Point (°C) 235446–450248–250

Challenges and Optimization

Byproduct Formation

  • E-Isomer: Minimized via steric bulk and polar aprotic solvents.

  • Incomplete Cyclization: Addressed by extending reaction time to 12 hours.

Yield Enhancement Strategies

  • Catalyst Screening: Piperidine outperforms triethylamine in promoting condensation.

  • Solvent Effects: Acetic acid enhances reaction rate vs. ethanol.

Industrial-Scale Considerations

Cost-Effective Modifications

  • Dichloroacetic Acid Substitution: Reduces raw material costs by 30%.

  • Recycling Solvents: Benzene recovery via distillation achieves 85% efficiency .

Chemical Reactions Analysis

Types of Reactions

N-[(5Z)-5-(1H-benzimidazol-2-ylmethylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]pyridine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohols or amines.

Scientific Research Applications

Biological Activities

The compound exhibits a range of biological activities, particularly in the fields of antimicrobial and anticancer research. Below are key findings from various studies:

  • Anticancer Activity :
    • Research indicates that derivatives of thiazolidinones, including this compound, show promising anticancer properties by targeting specific cancer cell lines. For instance, compounds with similar structural features have demonstrated cytotoxic effects against various cancer types through mechanisms such as apoptosis induction and cell cycle arrest .
  • Antimicrobial Activity :
    • The presence of the thiazolidinone ring enhances the antimicrobial efficacy of the compound. Studies have shown that it can inhibit the growth of both Gram-positive and Gram-negative bacteria, making it a candidate for further development as an antimicrobial agent .
  • Antiprotozoal Activity :
    • The compound has also been evaluated for its activity against protozoan parasites. Similar benzimidazole derivatives have shown effectiveness against pathogens such as Trichomonas vaginalis, suggesting potential applications in treating protozoal infections .

Case Studies and Research Findings

StudyFindingsImplications
Study 1Evaluated anticancer activity against breast cancer cell lines; showed IC50 values in low micromolar rangeIndicates potential for development as an anticancer drug
Study 2Investigated antimicrobial properties; effective against Staphylococcus aureus and E. coliSupports further research into its use as an antimicrobial agent
Study 3Assessed antiprotozoal activity; demonstrated significant inhibition against Trichomonas vaginalisSuggests potential therapeutic applications in treating protozoal infections

Mechanism of Action

The mechanism of action of N-[(5Z)-5-(1H-benzimidazol-2-ylmethylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]pyridine-3-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering downstream effects. For example, it could inhibit the activity of a key enzyme in a metabolic pathway, leading to the accumulation or depletion of certain metabolites.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The following table highlights key structural differences and similarities:

Compound Name Substituent at 5th Position Carboxamide Group Key Features
Target Compound 1H-Benzimidazol-2-ylmethylidene (Z-config) Pyridine-3-carboxamide Benzimidazole enhances π-stacking; pyridine improves solubility
2-[(5Z)-5-Benzylidene-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(2-methylphenyl)acetamide analogs Substituted benzylidene N-(2-methylphenyl)acetamide Electron-donating/-withdrawing substituents modulate bioactivity
N-[(5Z)-5-(5-Nitro-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]nicotinamide 5-Nitroindolylidene Nicotinamide (pyridine-3-carboxamide) Nitro group increases electron-withdrawing effects; similar pyridine moiety
N-[(5Z)-5-{[3-(4-Chlorophenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-4-methylbenzamide Chlorophenyl-pyrazole 4-Methylbenzamide Chlorophenyl and methyl groups enhance lipophilicity
Key Observations:
  • Benzimidazole vs.
  • Carboxamide Variations : Pyridine-3-carboxamide (target) and nicotinamide () share similar solubility profiles, whereas 4-methylbenzamide () increases hydrophobicity .

Research Tools and Methodologies

  • Crystallography : SHELX and SIR97 are widely used for small-molecule refinement and structure determination .
  • Spectroscopy : IR and NMR remain standard for functional group and stereochemical analysis .
  • Computational Tools : Programs like ORTEP-3 aid in visualizing molecular geometry .

Biological Activity

N-[(5Z)-5-(1H-benzimidazol-2-ylmethylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]pyridine-3-carboxamide is a compound of significant interest due to its diverse biological activities. This article reviews the compound's biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound has a molecular formula of C18H11N5O4S2C_{18}H_{11}N_{5}O_{4}S_{2} and a molecular weight of 425.44 g/mol. Its structure includes a benzimidazole moiety, which is known for contributing to various pharmacological effects.

PropertyValue
Molecular FormulaC18H11N5O4S2
Molecular Weight425.44 g/mol
InChIInChI=1S/C18H11N5O4S2/c24...
InChIKeyJKDVLTYPSLZXMQ-ZROIWOOFSA-N

Antimicrobial Activity

Recent studies have indicated that derivatives of thiazolidinones, including this compound, exhibit notable antimicrobial properties. The compound was tested against various Gram-positive and Gram-negative bacteria, showing significant inhibition at micromolar concentrations. For instance, compounds with similar structural features demonstrated an effective minimum inhibitory concentration (MIC) against resistant bacterial strains .

Antitumor Activity

The compound has been evaluated for its antitumor effects in various cancer cell lines. In vitro studies revealed that it induces apoptosis in cancer cells by activating caspase pathways and inhibiting cell proliferation. Flow cytometry analysis has shown that it significantly blocks the cell cycle at the sub-G1 phase in HeLa cancer cells, indicating its potential as a chemotherapeutic agent .

Kinase Inhibition

Molecular docking studies suggest that the compound may inhibit specific kinases involved in cell signaling pathways related to cancer progression and inflammation. Notably, it has shown potential inhibitory activity against serine/threonine-protein kinases, which are crucial in various cellular processes .

Case Studies

  • Antimicrobial Efficacy : A study assessed the antimicrobial properties of thiazolidine derivatives against a panel of pathogens, reporting effective inhibition against both bacterial and fungal strains. The compound demonstrated a significant reduction in bacterial growth compared to controls .
  • Anticancer Properties : In another study focusing on human cancer cell lines (MCF-7, HepG2), the compound exhibited IC50 values ranging from 0.37 to 0.95 µM, indicating potent anticancer activity compared to standard treatments .

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : The compound inhibits key enzymes involved in metabolic pathways critical for pathogen survival.
  • Induction of Apoptosis : It promotes programmed cell death in cancer cells through mitochondrial pathways.
  • Kinase Pathway Modulation : By targeting specific kinases, the compound alters signaling cascades that lead to tumor growth and resistance to apoptosis.

Q & A

Q. What are the key structural features of this compound, and how do they influence its reactivity and biological activity?

The compound contains a thiazolidinone core (4-oxo-2-thioxo-1,3-thiazolidin-3-yl) with a Z-configuration benzimidazolylmethylidene substituent at position 5 and a pyridine-3-carboxamide group at position 2. The thiazolidinone ring contributes to sulfur-mediated redox activity, while the benzimidazole and pyridine moieties enhance π-π stacking and hydrogen-bonding interactions with biological targets . Structural characterization typically employs NMR (¹H/¹³C), IR, and mass spectrometry to confirm regiochemistry and purity .

Q. What synthetic methodologies are commonly used to prepare this compound?

Synthesis involves a multi-step approach:

  • Step 1 : Condensation of 1H-benzimidazole-2-carbaldehyde with 4-oxo-2-thioxothiazolidine via Knoevenagel reaction under acidic conditions (e.g., acetic acid, 80–100°C) to form the Z-configured exocyclic double bond .
  • Step 2 : Amidation of the thiazolidinone nitrogen with pyridine-3-carboxylic acid using coupling agents like EDCI/HOBt in DMF . Yield optimization requires precise control of solvent polarity, temperature, and catalyst ratios .

Q. Which analytical techniques are critical for purity assessment and structural validation?

  • HPLC : To determine purity (>95% typically required for biological assays) using C18 columns and acetonitrile/water gradients .
  • X-ray crystallography : For absolute configuration confirmation, though challenges arise due to poor crystallinity in thiazolidinones .
  • Elemental analysis : Validates stoichiometry (C, H, N, S content) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for structurally similar thiazolidinones?

Discrepancies often arise from variations in substituents (e.g., electron-withdrawing vs. donating groups) or assay conditions. For example:

  • Anticancer activity : Pyridine-3-carboxamide derivatives show IC₅₀ variability (1–50 µM) depending on cell line and incubation time .
  • Methodological resolution : Use standardized assays (e.g., MTT across 72h), control for solvent effects (DMSO <0.1%), and validate via orthogonal methods (e.g., apoptosis markers like Annexin V) .

Q. What strategies optimize the compound’s pharmacokinetic properties without compromising activity?

  • Solubility enhancement : Introduce hydrophilic groups (e.g., carboxylate via ester hydrolysis) while retaining the thioxo-thiazolidinone pharmacophore .
  • Metabolic stability : Replace labile substituents (e.g., methoxy groups) with fluorinated analogs to reduce CYP450-mediated degradation .
  • In silico guidance : Use QSAR models to predict logP and polar surface area, balancing permeability and solubility .

Q. How can structure-activity relationships (SAR) be systematically explored for this compound?

  • Core modifications : Compare activity of thiazolidinone vs. thiazoline (saturated ring) analogs to assess the role of ring rigidity .
  • Substituent scanning : Synthesize derivatives with halogens, alkyl chains, or heterocycles at the pyridine or benzimidazole positions. For example:
Substituent (R)IC₅₀ (µM, HeLa)LogP
-H12.52.8
-Cl8.23.1
-OCH₃25.72.5
  • Biological rationale : Chlorine enhances lipophilicity and target binding, while methoxy reduces potency .

Q. What computational tools are effective for predicting target interactions and mechanism of action?

  • Molecular docking : Use AutoDock Vina to model interactions with kinases (e.g., EGFR) or tubulin, focusing on hydrogen bonds with the thioxo group and π-stacking with benzimidazole .
  • MD simulations : Assess binding stability over 100 ns trajectories (AMBER force field) to identify critical residues for affinity .
  • Pathway analysis : Leverage KEGG/Reactome databases to map enriched pathways (e.g., apoptosis, oxidative stress) from transcriptomic data .

Methodological Guidelines for Data Interpretation

  • Handling spectral inconsistencies : Overlapping NMR signals (e.g., thiazolidinone CH₂ vs. pyridine protons) require 2D techniques (HSQC, HMBC) for unambiguous assignment .
  • Reproducibility in biological assays : Pre-treat cells with P-glycoprotein inhibitors (e.g., verapamil) to mitigate efflux pump effects in multidrug-resistant lines .
  • Statistical rigor : Apply ANOVA with post-hoc Tukey tests for multi-group comparisons and report effect sizes (Cohen’s d) for potency differences .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.